[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanone
Overview
Description
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanone is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms, a bromine atom, and a hydroxyl group
Preparation Methods
The synthesis of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanone involves several steps. The synthetic route typically starts with the preparation of the individual pyrazole rings, followed by their functionalization with difluoromethyl, bromine, and trifluoromethyl groups. The final step involves the coupling of these functionalized pyrazole rings to form the target compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The difluoromethyl groups can be reduced to form methyl groups.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving fluorinated compounds.
Medicine: Its unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as high thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The presence of multiple fluorine atoms can enhance its binding affinity to these targets, potentially leading to inhibition or activation of specific biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanone include other fluorinated pyrazoles and brominated pyrazoles. These compounds share some structural similarities but differ in their specific functional groups and overall reactivity. The uniqueness of this compound lies in its combination of difluoromethyl, bromine, and trifluoromethyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[4-bromo-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF7N4O2/c1-22-6(11(17,18)19)4(12)5(21-22)8(24)23-10(25,9(15)16)2-3(20-23)7(13)14/h7,9,25H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRSBSBCSQDXPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)N2C(CC(=N2)C(F)F)(C(F)F)O)Br)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF7N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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